Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate
Overview
Description
Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate is an organic compound with a complex structure that includes a methyl ester, a sulfonylamino group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonylation to attach the sulfonylamino group. The final step involves esterification to form the methyl ester. Each of these steps requires specific reagents and conditions, such as strong acids for nitration, sulfonyl chlorides for sulfonylation, and methanol in the presence of an acid catalyst for esterification.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide.
Major Products
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the study of enzyme inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the sulfonylamino group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-[(2-aminophenyl)sulfonylamino]pentanoate
- Methyl 4-methyl-2-[(2-chlorophenyl)sulfonylamino]pentanoate
- Methyl 4-methyl-2-[(2-bromophenyl)sulfonylamino]pentanoate
Uniqueness
Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific reactivity or interaction with biological targets.
Properties
IUPAC Name |
methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-9(2)8-10(13(16)21-3)14-22(19,20)12-7-5-4-6-11(12)15(17)18/h4-7,9-10,14H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJXSYLDYLWOKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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